molecular formula C14H17Cl3O3 B12668666 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate CAS No. 93941-82-3

1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate

Cat. No.: B12668666
CAS No.: 93941-82-3
M. Wt: 339.6 g/mol
InChI Key: HIBAPSKFJRQZJG-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is known for its unique chemical structure, which includes a 1,3-dimethylbutyl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylbutyl acetate
  • 2-(2,4,5-Trichlorophenoxy)acetic acid
  • 4-Methyl-2-pentyl acetate

Uniqueness

1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .

Properties

CAS No.

93941-82-3

Molecular Formula

C14H17Cl3O3

Molecular Weight

339.6 g/mol

IUPAC Name

4-methylpentan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C14H17Cl3O3/c1-8(2)4-9(3)20-14(18)7-19-13-6-11(16)10(15)5-12(13)17/h5-6,8-9H,4,7H2,1-3H3

InChI Key

HIBAPSKFJRQZJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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